ROMK Inhibitory Potency: 6.1-Fold Superiority Over Piperidine Core Analog
The target compound (pyrrolidine core) inhibits the human ROMK1 channel with an IC₅₀ of 49 nM in a ⁸⁶Rb⁺ efflux assay performed in CHO cells co-expressing DHFR . The direct piperidine analog (3-substituted piperidine-1-carboxamide bearing identical pyrimidin-2-yloxy and 3-CF₃-phenyl groups) exhibits an IC₅₀ of 300 nM in the same assay system . This represents a 6.1-fold loss of potency attributable solely to core ring expansion from pyrrolidine to piperidine.
| Evidence Dimension | ROMK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | Piperidine analog (US9073882, Example 95): IC₅₀ = 300 nM |
| Quantified Difference | 6.1-fold lower potency for piperidine analog |
| Conditions | Human ROMK1 expressed in CHO cells co-expressing DHFR; ⁸⁶Rb⁺ efflux measured after 35 min by TopCount method |
Why This Matters
Researchers requiring ROMK inhibition in the sub-100 nM range cannot substitute the piperidine homolog without accepting a >6-fold potency deficit, directly impacting assay sensitivity and in vivo dosing projections.
- [1] BindingDB BDBM50391781; CHEMBL2146873; US9073882, Example 38. IC₅₀ 49 nM for human ROMK1 channel inhibition. View Source
- [2] BindingDB BDBM50391768; CHEMBL2146871; US9073882, Example 95. IC₅₀ 300 nM for human ROMK1 channel inhibition. View Source
